2-O-Ethyl ascorbic acid

Description

Properties

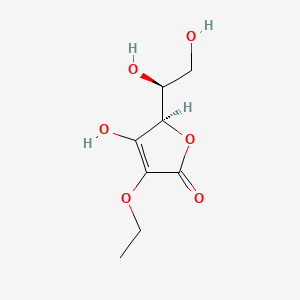

IUPAC Name |

(2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O6/c1-2-13-7-5(11)6(4(10)3-9)14-8(7)12/h4,6,9-11H,2-3H2,1H3/t4-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRFOOHMMLYYNW-UJURSFKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(OC1=O)C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C([C@H](OC1=O)[C@H](CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150198 | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112894-37-8 | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112894378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-O-Ethyl ascorbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-O-ETHYL ASCORBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/801M14RK9K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-O-Ethyl ascorbic acid synthesis and purification methods

An In-depth Technical Guide to the Synthesis and Purification of Ethyl Ascorbic Acid

Disclaimer: Scientific literature and patents predominantly describe the synthesis and purification of 3-O-Ethyl Ascorbic Acid . Information regarding the synthesis of 2-O-Ethyl Ascorbic Acid is scarce, and some sources appear to conflate the two isomers. This guide will focus on the well-documented methods for the 3-O-ethyl isomer, which is the commercially significant and widely researched compound.

Introduction

3-O-Ethyl Ascorbic Acid, a stabilized ether derivative of Vitamin C, offers enhanced stability against oxidation compared to its parent molecule, L-ascorbic acid. This improved stability, coupled with its oil and water solubility, makes it a highly valued ingredient in the cosmetics and pharmaceutical industries for applications such as skin whitening, anti-aging, and antioxidant formulations.[1][2][3] After penetrating the skin, it is metabolized back to ascorbic acid, allowing it to exert the biological effects of Vitamin C.[1][2] This document provides a comprehensive overview of the primary synthesis routes and purification methodologies for 3-O-Ethyl Ascorbic Acid, intended for researchers, chemists, and professionals in drug development.

Synthesis Methodologies

The synthesis of 3-O-Ethyl Ascorbic Acid is primarily achieved through two main strategies: a multi-step process involving protection and deprotection of hydroxyl groups, and a more direct one-step synthesis.

Three-Step Synthesis (Protection-Alkylation-Deprotection)

This is a common and often high-yielding industrial method that involves protecting the more reactive hydroxyl groups at the C-5 and C-6 positions before ethylating the C-3 hydroxyl group.[4][5]

Step 1: Protection of 5,6-Hydroxyl Groups The first step is to protect the diol at the C-5 and C-6 positions of L-ascorbic acid. This is typically achieved by reacting it with a ketone, such as acetone (B3395972) or cyclopentanone, in the presence of an acid catalyst to form a ketal (e.g., 5,6-O-isopropylidene-L-ascorbic acid).[1][4][6]

Step 2: Ethylation of the 3-Hydroxyl Group The protected intermediate, 5,6-O-isopropylidene-L-ascorbic acid, is then reacted with an ethylating agent. Common agents include ethyl bromide or ethyl tosylate, often in the presence of a base like sodium bicarbonate in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[1][6]

Step 3: Deprotection (Hydrolysis) The final step involves the removal of the protecting group by acid-catalyzed hydrolysis. The 3-O-ethyl-5,6-O-isopropylidene ascorbic acid is treated with an acid, such as hydrochloric acid or formic acid, in a solvent like methanol (B129727) or water to yield the final 3-O-Ethyl Ascorbic Acid.[1][7][8]

One-Step Synthesis (Direct Ethylation)

A simpler, more direct method involves the reaction of sodium L-ascorbate with an ethylating agent like ethyl bromide in a suitable solvent, typically DMSO.[9][10] This approach avoids the need for protection and deprotection steps, making it more atom-economical.[7][11] However, this method can lead to the formation of byproducts due to the potential for alkylation at other hydroxyl positions, which can make purification more challenging and may result in lower yields of the desired product compared to the three-step method.[2]

Quantitative Data from Literature

The following tables summarize quantitative data from various reported synthesis protocols.

Table 1: Three-Step Synthesis Data

| Step | Reactants | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1. Protection | L-Ascorbic Acid, Acetone | p-Toluenesulfonic Acid | Acetone | 25 | 8 | 93 | [1] |

| 1. Protection | L-Ascorbic Acid, Acetone | Methanesulfonic Acid | Acetone | 25-30 | 5 | 80 | [6] |

| 2. Ethylation | 5,6-O-isopropylidene-L-ascorbic acid, Ethyl Bromide | Sodium Bicarbonate | DMSO | 70 | 2 | 95 | [1] |

| 2. Ethylation | 5,6-O-isopropylidene-L-ascorbic acid, Ethyl Tosylate | Sodium Bicarbonate | DMF | 60 | 10 | N/A | [6] |

| 3. Deprotection | 3-O-ethyl-5,6-O-isopropylidene ascorbic acid | Hydrochloric Acid | Methanol | 60 | 3 | 98 | [1][7] |

| 3. Deprotection | 3-O-ethyl-isopropylidene ascorbic acid | Hydrochloric Acid | Water | 60 | 2 | 84.3 |[5][12] |

Table 2: One-Step Synthesis Data

| Reactants | Molar Ratio (Ascorbate:EtBr) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Sodium L-Ascorbate, Ethyl Bromide | 1:1.2 | DMSO | 50 | 3.5 | 51.0 | [10][11] |

| Sodium L-Ascorbate, Ethyl Bromide | 1:1.4 | DMSO | 50 | 3 | 62.0 | [10] |

| Sodium L-Ascorbate, Ethyl Bromide | 1:1.6 | DMSO | 50 | 3 | 62.0 |[10] |

Experimental Protocols

Protocol for Three-Step Synthesis[1][7]

Step 1: Synthesis of 5,6-O-isopropylidene-L-ascorbic acid

-

Add 70g of L-ascorbic acid, 22g of p-toluenesulfonic acid, and 700 ml of acetone to a 1.5-liter flask.

-

Stir the mixture at room temperature (25°C) for 8 hours.

-

A large volume of crystals will form. Filter the reaction mixture.

-

Wash the filter cake with acetone and dry under vacuum to obtain 5,6-O-isopropylidene-L-ascorbic acid crystals (yield: ~93%).[1]

Step 2: Synthesis of 3-O-ethyl-5,6-O-isopropylidene ascorbic acid

-

Dissolve 30g of 5,6-O-isopropylidene-L-ascorbic acid in 120 ml of DMSO.

-

Add 7.6g of ethyl bromide and 11.6g of sodium bicarbonate to the solution.

-

Heat the reaction mixture to 70°C and maintain for 2 hours.

-

After cooling to room temperature, extract the mixture three times with 1000 ml of toluene.

-

Wash the combined organic extracts with water, then concentrate to induce crystallization, yielding 3-O-ethyl-5,6-O-isopropylidene ascorbic acid (yield: ~95%).[1]

Step 3: Deprotection to form 3-O-Ethyl Ascorbic Acid

-

Dissolve 10g of 3-O-ethyl-5,6-O-isopropylidene ascorbic acid in 100 ml of methanol.

-

Add 5 ml of 50% (v/v) hydrochloric acid.

-

Heat the mixture to 60°C for 3 hours.

-

Neutralize the solution with sodium bicarbonate.

-

Add ethyl acetate (B1210297) to extract the product. Crystallization from the extract yields 3-O-Ethyl Ascorbic Acid (yield: ~98%).[1][7]

Protocol for One-Step Synthesis[10]

-

Dissolve sodium L-ascorbate (1.98g, 10.0 mmol) in 50 mL of DMSO in a reaction vessel.

-

Stir the solution for 10 minutes at 50°C.

-

Add ethyl bromide (896 μL, 12.0 mmol).

-

Continue stirring the mixture for 3.5 hours at 50°C.

-

The final product must be purified from the reaction mixture, typically using column chromatography.

Purification and Analysis

Purification is a critical step to remove unreacted starting materials, byproducts, and solvents to achieve the high purity required for cosmetic and pharmaceutical applications.

Purification Techniques

-

Recrystallization: This is the most common method for purifying the final product. A crude product is dissolved in a suitable solvent or solvent mixture (e.g., ethyl acetate/ethanol) at an elevated temperature, and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor.[5][12][13]

-

Column Chromatography: Particularly necessary for the purification of products from one-step synthesis to separate the desired 3-O-ethyl isomer from other alkylated byproducts and starting materials.[2][10] Reversed-phase columns (e.g., ODS) are often used.[10]

-

Solvent Extraction and Washing: Used during the workup of the reaction mixture to separate the product from water-soluble or organic-soluble impurities. Toluene is often used to extract the protected intermediate, and ethyl acetate is used for the final product.[1]

-

Azeotropic Distillation: This technique can be used to remove water from reaction mixtures, driving certain reactions to completion or aiding in the isolation of the product from aqueous solutions.[14]

Analytical Methods for Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of Ethyl Ascorbic Acid and quantifying it in formulations. Reversed-phase HPLC with UV detection (typically around 245 nm) is commonly employed.[10][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the chemical structure of the synthesized compound, ensuring the ethyl group is at the correct (C-3) position.[16]

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.[16]

-

Melting Point: A sharp melting point range (literature value ~113-114°C) is a good indicator of purity.[12]

References

- 1. Page loading... [wap.guidechem.com]

- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 3. ulprospector.com [ulprospector.com]

- 4. CN113214197A - Preparation method of vitamin C ethyl ether - Google Patents [patents.google.com]

- 5. METHOD FOR PREPARING 3-O-ALKYL-ASCORBIC ACID - Patent 2081920 [data.epo.org]

- 6. US7741496B2 - Ascorbic acid derivatives - Google Patents [patents.google.com]

- 7. 3-O-Ethyl-L-ascorbic acid synthesis - chemicalbook [chemicalbook.com]

- 8. CN103113333A - Synthesizing method of vitamin C ethyl ether - Google Patents [patents.google.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. A simple efficient synthesis and biological evaluation of 3-O-ethylascorbic acid [pubmed.ncbi.nlm.nih.gov]

- 12. EP2081920B1 - Method for preparing 3-o-alkyl-ascorbic acid - Google Patents [patents.google.com]

- 13. Reddit - The heart of the internet [reddit.com]

- 14. US2517276A - Process for the purification of 1-ascorbic acid - Google Patents [patents.google.com]

- 15. helixchrom.com [helixchrom.com]

- 16. This compound [benchchem.com]

Unveiling the In Vitro Mechanisms of Ethyl Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl Ascorbic Acid (EAA), a stable derivative of Vitamin C, has emerged as a prominent ingredient in skincare and dermatological formulations. Its enhanced stability and permeability compared to L-ascorbic acid make it a subject of significant scientific interest.[1][2][3] This technical guide provides an in-depth exploration of the in vitro mechanisms of action of Ethyl Ascorbic Acid, focusing on its roles in melanogenesis inhibition, collagen synthesis stimulation, and antioxidant activity. The information presented herein is a synthesis of findings from various scientific studies, intended to equip researchers and professionals in drug development with a comprehensive understanding of EAA's cellular and molecular activities.

Inhibition of Melanogenesis

Ethyl Ascorbic Acid has been demonstrated to be an effective agent in reducing melanin (B1238610) production, a key factor in skin hyperpigmentation.[4][5] Its mechanism of action in this regard is multifaceted, involving the direct inhibition of key enzymes and the downregulation of proteins involved in the melanin synthesis pathway.

Direct Inhibition of Tyrosinase Activity

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the initial steps of melanin production.[4] In vitro studies have consistently shown that Ethyl Ascorbic Acid directly inhibits the activity of mushroom tyrosinase.[4][5] This inhibition leads to a reduction in the conversion of L-DOPA to dopaquinone, a crucial step in the melanin synthesis cascade.

Downregulation of Melanogenesis-Related Proteins

Beyond direct enzyme inhibition, Ethyl Ascorbic Acid also exerts its anti-melanogenic effects at the protein expression level. Studies utilizing B16F10 murine melanoma cells have shown that EAA can reduce the expression of tyrosinase and tyrosinase-related protein 2 (TRP-2).[4][5] This downregulation further contributes to the overall decrease in melanin synthesis.

Quantitative Data: Melanogenesis Inhibition

| Parameter | Assay | Cell Line | Concentration of EAA | Result | Reference |

| Tyrosinase Inhibition | Mushroom Tyrosinase Activity Assay | - | 7.5 g/L | IC50 | [6][7] |

| Tyrosinase Expression | Western Blot | B16F10 murine melanoma cells | Not Specified | 47.5% inhibition compared to control | [4] |

| TRP-2 Expression | Western Blot | B16F10 murine melanoma cells | Not Specified | Dose-dependent inhibition | [4] |

| Melanin Content | Melanin Content Assay | B16F10 murine melanoma cells | 15 mg/mL and 20 mg/mL | Effective whitening observed | [4] |

Experimental Protocols

This assay colorimetrically measures the inhibition of mushroom tyrosinase activity.

-

Reagents: Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate (B84403) buffer), L-DOPA solution (e.g., 10 mM in phosphate buffer), Ethyl Ascorbic Acid solutions of various concentrations, and Phosphate Buffer (e.g., 0.1 M, pH 6.8).

-

Procedure:

-

In a 96-well plate, add the test compound (Ethyl Ascorbic Acid) and phosphate buffer.

-

Add the mushroom tyrosinase solution to each well and incubate.

-

Initiate the reaction by adding the L-DOPA solution.

-

Measure the absorbance at approximately 475 nm at regular intervals to determine the rate of dopachrome (B613829) formation.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of EAA to that of an uninhibited control.

-

This protocol quantifies the melanin content in cultured melanoma cells.

-

Cell Culture: Culture B16F10 murine melanoma cells in DMEM supplemented with 10% FBS and antibiotics.

-

Treatment: Seed the cells in a 6-well plate and treat with various concentrations of Ethyl Ascorbic Acid for a specified period (e.g., 72 hours). Alpha-melanocyte-stimulating hormone (α-MSH) can be used to stimulate melanin production.

-

Cell Lysis: After treatment, wash the cells with PBS and lyse them using a lysis buffer (e.g., 1 M NaOH with 10% DMSO).

-

Melanin Solubilization: Incubate the lysate at a higher temperature (e.g., 80°C) to dissolve the melanin granules.

-

Quantification: Measure the absorbance of the lysate at a wavelength between 405-492 nm using a microplate reader. The results can be normalized to the total protein content.

This technique is used to detect and quantify the expression levels of specific proteins.

-

Protein Extraction: Lyse the treated B16F10 cells with a suitable lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins based on size by running them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for tyrosinase and TRP-2.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. The band intensities are quantified and normalized to a loading control (e.g., β-actin).

Visualizations

Stimulation of Collagen Synthesis

Collagen is a vital structural protein in the skin, providing firmness and elasticity. The synthesis of collagen is a complex process that is known to be influenced by Vitamin C.[8][9] Ethyl Ascorbic Acid, as a stable derivative, has been shown to effectively stimulate collagen production in vitro.

Upregulation of Collagen Production in Fibroblasts

In vitro studies using human dermal fibroblasts have demonstrated that Ethyl Ascorbic Acid significantly increases collagen synthesis.[1][10] This effect is crucial for its anti-aging properties, as enhanced collagen production can help to reduce the appearance of fine lines and wrinkles.

Quantitative Data: Collagen Synthesis

| Parameter | Assay | Cell Line | Concentration of EAA | Result | Reference |

| Collagen Production | Not Specified | Human Dermal Fibroblasts | Not Specified | Significant effect on collagen synthesis, similar to TGF-β1 | [4] |

| Collagen Production | Not Specified | Human Dermal Fibroblasts | Not Specified | Enhanced collagen production | [10] |

Experimental Protocol

This colorimetric assay is used to quantify the total collagen content in cell cultures.

-

Cell Culture: Culture human dermal fibroblasts in a suitable medium.

-

Treatment: Treat the cells with various concentrations of Ethyl Ascorbic Acid for a specified duration.

-

Staining:

-

After treatment, fix the cells.

-

Stain the fixed cells with Sirius Red solution, which specifically binds to collagen.

-

-

Elution: Elute the bound dye using a destaining solution.

-

Quantification: Measure the absorbance of the eluted dye at a specific wavelength (e.g., 540 nm) to determine the amount of collagen. The results are often normalized to the total protein content or cell number.

Visualization

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Induction of Melanogenesis by Fosfomycin in B16F10 Cells Through the Upregulation of P-JNK and P-p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. protocols.io [protocols.io]

- 7. In vitro evaluation of collagen production on human fibroblasts treated with hyaluronic acid peg cross-linked with micromolecules of calcium hydroxyapatite in low concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of Antioxidant and Anti-Melanogenic Activity of Different Extracts of Aerial Parts of N. Sintenisii in Murine Melanoma B16F10 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Stability and Degradation Pathways of 2-O-Ethyl Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-O-Ethyl ascorbic acid, an etherified derivative of ascorbic acid, offers significantly enhanced stability compared to its parent compound, L-ascorbic acid. This attribute has made it a compound of great interest in cosmetic and pharmaceutical formulations where the potent antioxidant and collagen-stimulating benefits of Vitamin C are desired without the inherent instability. This guide provides a comprehensive overview of the stability profile and known degradation pathways of this compound, drawing upon available scientific literature. Much of the detailed stability and analytical data has been generated for the closely related and more commercially prevalent isomer, 3-O-Ethyl ascorbic acid, which will be used as a proxy where specific data for the 2-O-isomer is unavailable. This document consolidates quantitative stability data, details relevant experimental protocols, and visualizes the degradation pathways to support research and development efforts.

Introduction: Overcoming the Instability of L-Ascorbic Acid

L-ascorbic acid is a highly effective biological antioxidant, but its application in aqueous formulations is severely limited by its rapid degradation upon exposure to light, oxygen, and elevated temperatures, particularly at a neutral pH[1]. The ethylation of one of the hydroxyl groups on the ascorbic acid molecule, specifically at the C-2 position, sterically hinders the enediol system, which is the primary site of oxidation. This modification significantly improves the molecule's stability, making this compound a more robust alternative for formulation development[2].

Stability Profile of this compound

The stability of this compound is influenced by several factors, including pH, temperature, and exposure to light. Due to the extensive research on the 3-O-ethyl isomer and its similar stability characteristics, data for 3-O-Ethyl ascorbic acid is included to provide a comprehensive understanding.

pH Stability

This compound exhibits remarkable stability across a broader pH range compared to L-ascorbic acid, which is most stable at a highly acidic pH (around 3.5). The stable pH range for ethylated ascorbic acid is typically between 4.0 and 6.5, which is more amenable to topical formulations and reduces the potential for skin irritation[2]. One study identified the optimal stability for 3-O-Ethyl ascorbic acid at a pH of 5.46[3][4].

Thermal Stability

While more stable than L-ascorbic acid, high temperatures can still accelerate the degradation of this compound. Studies on the 3-O-ethyl isomer have shown it to be stable at 45°C for up to 60 days with minimal degradation. The optimal temperature for stability has been reported as 36.3°C[3][4].

Photostability

Protection from light is crucial for maintaining the stability of all ascorbic acid derivatives. Prolonged exposure to UV radiation can lead to the degradation of this compound, although it is more resistant than L-ascorbic acid[2].

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of ethylated ascorbic acid. It is important to note that much of this data pertains to the 3-O-ethyl isomer.

Table 1: Stability of Ethylated Ascorbic Acid Under Various Conditions

| Compound | Condition | Duration | Degradation | Reference |

| This compound | Aqueous media (pH 6.5), 25°C | 4 weeks | <10% | [2] |

| 3-O-Ethyl ascorbic acid | Crystalline powder, 45°C | 60 days | Stable (purity maintained) | |

| 3-O-Ethyl ascorbic acid | Optimal conditions | - | pH 5.46, 36.3°C | [3][4] |

Degradation Pathways

The primary degradation pathway for this compound is oxidation, similar to L-ascorbic acid. The ethyl group at the C-2 position slows this process but does not entirely prevent it.

Oxidative Degradation

The initial step in the oxidative degradation of this compound is the formation of a radical intermediate, followed by the loss of a second electron to yield 2-O-Ethyl dehydroascorbic acid. This process is accelerated by the presence of oxygen and transition metal ions. While further degradation products of the ethylated form have not been extensively characterized in the available literature, the degradation of the parent L-ascorbic acid proceeds via hydrolysis of the dehydroascorbic acid lactone ring to form 2,3-diketogulonic acid, which is biologically inactive[5][6]. Subsequent degradation can lead to a variety of smaller molecules, including oxalic acid, threonic acid, and other organic acids.

Hydrolytic Degradation

While oxidation is the primary degradation route, hydrolysis of the ether linkage under certain conditions (e.g., extreme pH and high temperature) could theoretically occur, cleaving the ethyl group to yield L-ascorbic acid and ethanol. However, the ether linkage is generally stable, and this pathway is considered less significant under typical formulation and storage conditions.

Experimental Protocols

The stability of this compound is predominantly assessed using stability-indicating High-Performance Liquid Chromatography (HPLC) methods with UV detection.

Protocol for HPLC Stability-Indicating Assay

The following is a representative protocol for the analysis of 3-O-Ethyl ascorbic acid, which can be adapted for the 2-O-isomer.

-

Objective: To quantify the concentration of 3-O-Ethyl ascorbic acid and separate it from potential degradation products.

-

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of an aqueous buffer (e.g., 0.025 M KH₂PO₄) and an organic modifier (e.g., methanol) in a defined ratio (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 254 nm

-

Injection Volume: 20 µL

-

-

Sample Preparation:

-

Prepare a stock solution of the this compound standard in the mobile phase or a suitable solvent.

-

Prepare working standard solutions of known concentrations by diluting the stock solution.

-

For formulated samples, accurately weigh a portion of the sample and dissolve or extract it with a suitable solvent, followed by dilution to a concentration within the calibration range.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

-

-

Forced Degradation Study:

-

Acid/Base Hydrolysis: Treat the sample with an acid (e.g., 0.1 N HCl) and a base (e.g., 0.1 N NaOH) at an elevated temperature (e.g., 60°C) for a specified period. Neutralize the samples before analysis.

-

Oxidative Degradation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid or solution sample to dry heat (e.g., 80°C).

-

Photodegradation: Expose the sample to UV light in a photostability chamber.

-

-

Analysis: Inject the standard solutions to generate a calibration curve. Inject the prepared samples and the stressed samples. The peak area of this compound is used for quantification. The appearance of new peaks in the chromatograms of the stressed samples indicates degradation products.

Conclusion

This compound presents a significant improvement in stability over L-ascorbic acid, making it a valuable ingredient for the development of effective and stable cosmetic and pharmaceutical products. Its primary degradation pathway is oxidation, which is significantly retarded by the ethyl ether linkage. While further research is needed to fully characterize all degradation products and pathways, the available data, largely from its 3-O-ethyl isomer, provides a strong foundation for its formulation and handling. The use of validated stability-indicating HPLC methods is crucial for ensuring the quality and efficacy of final formulations containing this promising active ingredient.

References

- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 2. nbinno.com [nbinno.com]

- 3. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Research Applications of Ethyl Ascorbic Acid

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl Ascorbic Acid, a highly stabilized derivative of Vitamin C, is a subject of extensive research in dermatology and cosmetics. This technical guide synthesizes the current scientific understanding of its core research applications, focusing on its antioxidant, anti-melanogenic, and collagen-promoting properties. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and the experimental protocols utilized to evaluate its performance. While the CAS number 112894-37-8 is assigned to 2-O-Ethyl-L-ascorbic acid, the vast majority of published research and commercially available products focus on its isomer, 3-O-Ethyl-L-ascorbic acid (CAS No. 86404-04-8).[1][2][3][4][5][6][7][8] This guide will primarily focus on the latter due to the abundance of available data.

Core Research Applications and Mechanism of Action

Ethyl Ascorbic Acid is a potent antioxidant that also exhibits significant effects on skin pigmentation and collagen synthesis.[8][9][10][11][12] Its stability in formulation allows for effective delivery into the skin where it is metabolized to Ascorbic Acid, exerting its biological effects.

Antioxidant Activity

As a derivative of Vitamin C, Ethyl Ascorbic Acid is a powerful antioxidant, capable of neutralizing reactive oxygen species (ROS).[9] This activity is crucial in protecting the skin from oxidative stress induced by environmental factors such as UV radiation and pollution. The primary mechanism involves the donation of an electron to neutralize free radicals.[9]

Skin Brightening and Anti-Melanogenic Effects

A significant area of research for Ethyl Ascorbic Acid is its ability to brighten the skin and reduce hyperpigmentation. This is primarily achieved through the inhibition of tyrosinase, the key enzyme in melanin (B1238610) synthesis.[12][13][14][15][16] By inhibiting tyrosinase, it effectively reduces the production of melanin.[13] Research has also shown that it can down-regulate the expression of tyrosinase-related protein-2 (TRP-2), further contributing to its depigmenting effects.[14] Studies have also indicated its involvement in the Nrf2-mediated antioxidant response and the induction of autophagy in melanocytes, contributing to its anti-melanogenic activity.[17][18]

Collagen Synthesis Promotion

Ethyl Ascorbic Acid stimulates collagen production in dermal fibroblasts.[8][10][11][14] This is a critical function for maintaining skin elasticity and reducing the appearance of fine lines and wrinkles. Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes necessary for the stabilization of the collagen triple helix.[19] Ethyl Ascorbic Acid, upon conversion to ascorbic acid in the skin, supports these enzymatic processes. Furthermore, it has been shown to synergize with Transforming Growth Factor-beta 1 (TGF-β1) to enhance collagen production and the expression of other extracellular matrix components.[20][21][22][23]

Quantitative Data Summary

The following tables summarize the key quantitative data from various in vitro studies on 3-O-Ethyl-L-ascorbic acid.

| Parameter | Value | Assay | Source |

| Tyrosinase Inhibition | |||

| IC50 | 7.5 g/L | Mushroom Tyrosinase Assay | [12][16] |

| Inhibition of Tyrosinase Expression | 47.5% reduction | Western Blot (B16F10 cells) | [14] |

| Antioxidant Activity | |||

| DPPH Radical Scavenging IC50 | 0.032 g/L | DPPH Assay | [12][16] |

| Collagen Synthesis | |||

| Increase in Collagen Content | 1078% - 1115% | Collagen Assay (Human Dermal Fibroblasts) | [10] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Tyrosinase Inhibition Assay

This protocol outlines the in vitro assessment of tyrosinase inhibitory activity.

Materials:

-

Mushroom Tyrosinase

-

L-DOPA (substrate)

-

3-O-Ethyl-L-ascorbic acid

-

Phosphate Buffer (pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of 3-O-Ethyl-L-ascorbic acid in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add varying concentrations of the test compound to the wells. Include a control well without the inhibitor.

-

Add the L-DOPA substrate solution to each well.

-

Initiate the reaction by adding the mushroom tyrosinase solution to all wells.

-

Measure the absorbance at 475 nm using a microplate reader.[13][14]

-

Calculate the percentage of tyrosinase inhibition for each concentration.

DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating antioxidant activity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

3-O-Ethyl-L-ascorbic acid (or other test compounds)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

-

Prepare a series of dilutions of the test compound in the same solvent.

-

In a test tube or 96-well plate, mix the DPPH solution with the test compound solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm.[24]

-

A decrease in absorbance indicates radical scavenging activity.

-

The percentage of scavenging activity is calculated using the formula: (Abs_control - Abs_sample) / Abs_control * 100.

In Vitro Collagen Synthesis Assay (Sirius Red Method)

This protocol provides a method for quantifying collagen production by fibroblasts in culture.

Materials:

-

Human Dermal Fibroblasts

-

Cell culture medium

-

3-O-Ethyl-L-ascorbic acid

-

Sirius Red staining solution (0.1% in picric acid)

-

0.01 M HCl

-

0.1 M NaOH

-

Spectrophotometer or microplate reader

Procedure:

-

Culture human dermal fibroblasts in appropriate culture vessels.

-

Treat the cells with varying concentrations of 3-O-Ethyl-L-ascorbic acid for a designated period (e.g., 24-72 hours).

-

After treatment, wash the cell layer with Phosphate Buffered Saline (PBS).

-

Stain the cells with Sirius Red solution for 1 hour at room temperature.

-

Wash the stained cells with 0.01 M HCl to remove unbound dye.

-

Elute the bound dye with 0.1 M NaOH.

-

Measure the absorbance of the eluate at a wavelength between 540-570 nm.[25]

-

The amount of collagen is proportional to the absorbance and can be quantified using a standard curve of known collagen concentrations.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow.

Caption: Inhibition of Melanin Synthesis by 3-O-Ethyl Ascorbic Acid.

Caption: Stimulation of Collagen Synthesis by 3-O-Ethyl Ascorbic Acid.

Caption: Workflow for In Vitro Tyrosinase Inhibition Assay.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. 2-O-Ethyl-L-ascorbic Acid | CAS No- 112894-37-8 | Simson Pharma Limited [simsonpharma.com]

- 3. 2-O-ETHYL-L-ASCORBIC ACID | 112894-37-8 [chemicalbook.com]

- 4. 2-O-ethyl ascorbic acid, 112894-37-8 [thegoodscentscompany.com]

- 5. blog.bluesun-international.com [blog.bluesun-international.com]

- 6. chemistconfessions.com [chemistconfessions.com]

- 7. paulaschoice-eu.com [paulaschoice-eu.com]

- 8. Ethyl Ascorbic Acid (Explained + Products) [incidecoder.com]

- 9. This compound [benchchem.com]

- 10. The Anti-Ageing and Whitening Potential of a Cosmetic Serum Containing 3-O-ethyl-l-ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 15. 3-O-Ethyl-L-ascorbic acid (vitamin C ethyl ether) | Tyrosinase | 86404-04-8 | Invivochem [invivochem.com]

- 16. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of collagen synthesis by ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Ascorbic acid promotes a TGFβ1‐induced myofibroblast phenotype switch - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Ascorbic acid promotes a TGF β 1-induced myofibroblast phenotype switch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

Etherified Ascorbic Acid Derivatives: A Technical Guide to Their Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-ascorbic acid (Vitamin C) is a vital antioxidant and a key cofactor in numerous enzymatic reactions. However, its inherent instability and limited lipophilicity curtail its therapeutic and cosmetic applications. Etherification of ascorbic acid at the C-2 or C-3 hydroxyl groups has emerged as a promising strategy to enhance its stability and bioavailability, leading to a new class of derivatives with a wide spectrum of biological activities. This technical guide provides an in-depth overview of the biological activities of etherified ascorbic acid derivatives, with a focus on their antioxidant, anti-melanogenic, and anticancer properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying signaling pathways to support further research and development in this area.

I. Antioxidant Activity

Etherified ascorbic acid derivatives exhibit significant antioxidant properties, primarily through radical scavenging and the activation of cellular antioxidant defense mechanisms.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of etherified ascorbic acid derivatives is commonly evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) is a key parameter for comparison.

| Derivative | Assay | IC50 Value | Reference |

| 3-O-Ethyl Ascorbic Acid | DPPH Radical Scavenging | 0.032 g/L | [1][2] |

Note: Comprehensive comparative data on the IC50 values for a wide range of etherified ascorbic acid derivatives with varying alkyl chain lengths is limited in publicly available literature.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the antioxidant activity of etherified ascorbic acid derivatives using the DPPH assay.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Etherified ascorbic acid derivative (test sample)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

-

Preparation of Test Samples and Control: Prepare a stock solution of the etherified ascorbic acid derivative and ascorbic acid in methanol. Create a series of dilutions from the stock solutions.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well microplate.

-

Add 100 µL of the different concentrations of the test sample or positive control to the wells.

-

For the blank, add 100 µL of methanol instead of the sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_c - A_s) / A_c] x 100 Where:

-

A_c is the absorbance of the control (DPPH solution without sample).

-

A_s is the absorbance of the sample.

-

-

IC50 Determination: The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

II. Anti-Melanogenic Activity

Several etherified ascorbic acid derivatives, most notably 3-O-ethyl ascorbic acid, have demonstrated potent skin-whitening effects by inhibiting melanin (B1238610) synthesis.

Mechanism of Action: Tyrosinase Inhibition

The primary mechanism for the anti-melanogenic activity of these derivatives is the inhibition of tyrosinase, the key enzyme in melanogenesis.

Quantitative Data on Tyrosinase Inhibition

| Derivative | IC50 Value (Tyrosinase Inhibition) | Reference |

| 3-O-Ethyl Ascorbic Acid | 7.5 g/L | [1][2] |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol describes the in vitro assessment of the tyrosinase inhibitory activity of etherified ascorbic acid derivatives.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine)

-

Phosphate (B84403) buffer (pH 6.8)

-

Etherified ascorbic acid derivative (test sample)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA in phosphate buffer.

-

Prepare stock solutions of the test sample and kojic acid in an appropriate solvent (e.g., DMSO) and then dilute with phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add the test sample or positive control at various concentrations.

-

Add the tyrosinase solution to each well and incubate for 10 minutes at 25°C.

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

-

Measurement: Immediately measure the absorbance at 475 nm in kinetic mode for a set period (e.g., 20 minutes) using a microplate reader.

-

Calculation: The percentage of tyrosinase inhibition is calculated as follows: % Inhibition = [(Rate_c - Rate_s) / Rate_c] x 100 Where:

-

Rate_c is the rate of the reaction in the control (without inhibitor).

-

Rate_s is the rate of the reaction in the presence of the inhibitor.

-

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

III. Anticancer Activity

Etherified ascorbic acid derivatives have shown promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The enhanced lipophilicity of these derivatives may contribute to their increased cellular uptake and pro-oxidant activity within cancer cells.

Quantitative Data on Cytotoxicity

Data on the cytotoxic effects of etherified ascorbic acid derivatives is still emerging. The IC50 values can vary significantly depending on the cell line and the specific derivative.

Note: A comprehensive, comparative table of IC50 values for a wide range of etherified ascorbic acid derivatives against various cancer cell lines is not currently available in the public domain. Research in this area is ongoing.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Etherified ascorbic acid derivative (test compound)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the etherified ascorbic acid derivative for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells).

-

IC50 Determination: The IC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

IV. Signaling Pathways

The biological activities of etherified ascorbic acid derivatives are mediated through the modulation of various intracellular signaling pathways.

Nrf2-Mediated Antioxidant Response

3-O-ethyl ascorbic acid has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, a key regulator of cellular antioxidant responses.[3][4] This activation leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.

Caption: Nrf2 activation by 3-O-ethyl ascorbic acid.

Inhibition of Melanogenesis Signaling

3-O-ethyl ascorbic acid also exerts its anti-melanogenic effects by interfering with signaling pathways that regulate melanin production. It has been shown to suppress the ROS-mediated p53/POMC/α-MSH pathway in keratinocytes and the MITF-CREB-tyrosinase pathway in melanocytes.[3][4]

Caption: Inhibition of melanogenesis by 3-O-ethyl ascorbic acid.

V. Conclusion

Etherified ascorbic acid derivatives represent a significant advancement over native ascorbic acid, offering enhanced stability and a broad range of biological activities. Their potent antioxidant, anti-melanogenic, and emerging anticancer properties make them highly attractive for applications in dermatology, cosmetics, and medicine. This technical guide provides a foundational understanding of their biological activities, supported by available quantitative data and detailed experimental protocols. Further research, particularly in generating comprehensive comparative data across a wider range of derivatives and elucidating their mechanisms of action in more detail, will be crucial for unlocking their full therapeutic potential.

References

- 1. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Inhibitory Effect of 2-O-Ethyl Ascorbic Acid on Tyrosinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the inhibitory effects of 2-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, on the enzyme tyrosinase. Tyrosinase is a key enzyme in the melanogenesis pathway, and its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation. This document details the current understanding of the inhibitory mechanisms, summarizes key quantitative data, provides detailed experimental protocols for in vitro and cell-based assays, and illustrates relevant biological pathways and experimental workflows. While this compound has demonstrated significant inhibitory potential against tyrosinase activity and melanin (B1238610) production, this guide also highlights the current gap in publicly available literature regarding the specific kinetic parameters of its direct enzymatic inhibition.

Introduction to Tyrosinase and Melanogenesis

Melanogenesis, the process of melanin synthesis, is a complex pathway primarily regulated by the enzyme tyrosinase.[1] Tyrosinase (EC 1.14.18.1) is a copper-containing monooxygenase that catalyzes the first two rate-limiting steps of melanin production: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[1] Dopaquinone is a highly reactive ortho-quinone that serves as a precursor for the synthesis of both eumelanin (B1172464) (brown-black pigment) and pheomelanin (red-yellow pigment). The expression and activity of tyrosinase are regulated by various signaling pathways, most notably the cyclic AMP (cAMP)-mediated pathway, which is activated by stimuli such as α-melanocyte-stimulating hormone (α-MSH). This pathway leads to the upregulation of the Microphthalmia-associated transcription factor (MITF), a master regulator of melanocyte differentiation and melanogenesis that, in turn, increases the transcription of tyrosinase and other melanogenic enzymes like tyrosinase-related protein 1 (TRP-1) and tyrosinase-related protein 2 (TRP-2).

Given its central role, the inhibition of tyrosinase is a key strategy in the development of cosmeceuticals and pharmaceuticals for skin lightening and the treatment of hyperpigmentary disorders such as melasma and post-inflammatory hyperpigmentation.

This compound as a Tyrosinase Inhibitor

This compound (also commonly referred to as 3-O-Ethyl Ascorbic Acid) is a stable, etherified derivative of ascorbic acid (Vitamin C).[2] Its structural modification enhances its stability against oxidation compared to pure ascorbic acid, making it a more suitable ingredient for cosmetic and pharmaceutical formulations.[3] this compound has been shown to exert its depigmenting effects through multiple mechanisms, including the inhibition of tyrosinase activity and the downregulation of melanogenesis-related gene expression.[4]

Quantitative Data on Tyrosinase Inhibition

Several studies have demonstrated the inhibitory effect of this compound on tyrosinase activity, primarily through the determination of the half-maximal inhibitory concentration (IC50). The reported IC50 values can vary depending on the experimental conditions, such as the source of the tyrosinase (e.g., mushroom tyrosinase) and the substrate used.

| Compound | Enzyme Source | Substrate | IC50 | Reference |

| 3-O-Ethyl Ascorbic Acid | Mushroom Tyrosinase | L-DOPA | 7.5 g/L | [3][5][6][7] |

Note: The provided IC50 value is from a single study and further research may provide a broader range of values under different experimental conditions.

Mechanism of Action

The inhibitory effect of this compound on melanogenesis is multifaceted:

-

Direct Tyrosinase Inhibition: While the precise kinetic mechanism (e.g., competitive, non-competitive) and the inhibition constant (Ki) are not well-documented in publicly available literature, it is understood that like ascorbic acid, its derivatives can interact with the copper ions in the active site of tyrosinase, thereby inhibiting its catalytic activity.[1]

-

Downregulation of Melanogenic Gene Expression: Studies have shown that this compound can reduce the expression of key melanogenic proteins, including tyrosinase, TRP-1, and TRP-2.[4] This is achieved by suppressing the expression of MITF.[4]

Signaling Pathways

The regulation of melanogenesis is a complex process involving multiple signaling cascades. This compound has been shown to influence these pathways, leading to a reduction in melanin synthesis.

Caption: Signaling pathway of melanogenesis and points of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the inhibitory effect of this compound on tyrosinase.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is a common method to screen for direct inhibitors of tyrosinase activity.

Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer. This solution should be prepared fresh.

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add the phosphate buffer, this compound solution (or DMSO for the control), and mushroom tyrosinase solution to each well.

-

Pre-incubate the plate at a specified temperature (e.g., 25-37°C) for a short period (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to all wells.

-

Immediately measure the absorbance at 475 nm using a microplate reader. For kinetic studies, take readings at regular intervals.

-

-

Data Analysis:

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (with DMSO) and A_sample is the absorbance of the reaction with this compound.

-

The IC50 value can be determined by plotting the percentage of inhibition against the concentration of this compound.

-

Cell-Based Melanin Content Assay

This assay measures the effect of this compound on melanin production in a cellular context, typically using B16F10 melanoma cells.

Caption: Workflow for the cell-based melanin content assay.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

This compound

-

Phosphate-buffered saline (PBS)

-

1N NaOH with 10% DMSO

-

6-well plates

-

Microplate reader

-

Protein assay kit (e.g., BCA)

Procedure:

-

Cell Culture and Treatment:

-

Seed B16F10 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours. A vehicle control (e.g., media with DMSO) should be included.

-

-

Melanin Measurement:

-

After incubation, wash the cells with PBS and lyse them with the NaOH/DMSO solution.

-

Heat the cell lysates (e.g., at 80°C) to solubilize the melanin.

-

Measure the absorbance of the supernatant at 405 nm.

-

-

Data Normalization:

-

The melanin content is typically normalized to the total protein content of the cell lysate, which can be determined using a standard protein assay.

-

The results are often expressed as a percentage of the control.

-

Western Blot Analysis of Tyrosinase Expression

This technique is used to quantify the amount of tyrosinase protein in cells treated with this compound.

Caption: Workflow for Western blot analysis of tyrosinase expression.

Materials:

-

Treated B16F10 cell lysates

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against tyrosinase

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the treated and control B16F10 cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for tyrosinase.

-

Incubate with an HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative expression of tyrosinase.

-

Conclusion

This compound is a promising agent for the inhibition of melanogenesis. Its stability and demonstrated efficacy in reducing tyrosinase activity and melanin content, both through direct inhibition and downregulation of gene expression, make it a valuable ingredient in the fields of dermatology and cosmetology. While the existing data strongly supports its inhibitory role, further research is warranted to fully elucidate the kinetic parameters of its direct interaction with the tyrosinase enzyme. A detailed understanding of its inhibition type (competitive, non-competitive, etc.) and its inhibition constant (Ki) would provide a more complete picture of its mechanism of action and facilitate the development of more targeted and effective formulations for the management of skin pigmentation. The experimental protocols provided in this guide offer a robust framework for conducting such further investigations.

References

- 1. Vitamin C as a probable inhibitor of tyrosinase (Tyr) and tyrosinase-related protein-1 (TRP-1) in human gingiva: An analytical study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 136.175.10.10:8082 [136.175.10.10:8082]

- 6. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Reactivity of 2-O-Ethyl Ascorbic Acid

Introduction

This compound is a stable, etherified derivative of L-ascorbic acid (Vitamin C) developed to overcome the inherent instability of the parent molecule.[1] The strategic placement of an ethyl group at the second carbon position protects the most reactive site of the molecule from oxidation, significantly enhancing its stability in various formulations, particularly in aqueous solutions exposed to light and air.[1] This modification makes it a preferred ingredient in cosmetic and pharmaceutical applications.[1] With a molecular formula of C₈H₁₂O₆ and a molecular weight of 204.18 g/mol , this amphiphilic derivative exhibits both hydrophilic and lipophilic properties, which is thought to improve its penetration through the stratum corneum.[1][2] This technical guide provides a comprehensive overview of the molecular structure, reactivity, and biological activities of this compound, along with detailed experimental protocols for its analysis.

Molecular Structure and Physicochemical Properties

The ethylation at the C-2 position of the ascorbic acid lactone ring is the key structural feature that imparts enhanced stability to this compound. This modification protects the enediol system from the rapid oxidation that L-ascorbic acid readily undergoes.

Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(1S)-1,2-dihydroxyethyl]-4-ethoxy-3-hydroxy-2H-furan-5-one | [2] |

| CAS Number | 112894-37-8 | [2] |

| Molecular Formula | C₈H₁₂O₆ | [1][2] |

| Molecular Weight | 204.18 g/mol | [1][2] |

| Boiling Point (est.) | 505.98 °C @ 760.00 mm Hg | [3] |

| logP (o/w) (est.) | -1.719 | [3] |

| Water Solubility (est.) | 1,000,000 mg/L @ 25 °C | [3] |

| pKa (Predicted) | 3.82 ± 0.10 |

Reactivity and Mechanism of Action

The primary mechanism of action of this compound involves its role as a stable precursor to L-ascorbic acid. Upon penetration into the skin, it is believed to be enzymatically hydrolyzed, releasing the biologically active Vitamin C. This localized delivery allows for targeted engagement with key cellular pathways.

Antioxidant Activity

As a potent antioxidant, this compound donates electrons to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[1] This activity is crucial in protecting cells from damage induced by environmental aggressors such as UV radiation.

Collagen Synthesis

L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[1][4] By releasing L-ascorbic acid, this compound promotes collagen production in fibroblasts, which can lead to improved skin elasticity and a reduction in the appearance of fine lines and wrinkles.[1][5]

Melanin (B1238610) Inhibition (Skin Whitening)

This compound has been shown to inhibit the activity of tyrosinase, a key enzyme in the melanin biosynthesis pathway.[1][6] By reducing melanin production, it can help to lighten hyperpigmentation and even out skin tone.[1]

Quantitative Reactivity Data

| Assay | Analyte | IC₅₀ Value | Reference |

| DPPH Radical Scavenging | 3-O-Ethyl Ascorbic Acid | 0.032 g/L | [7][8] |

| DPPH Radical Scavenging | L-Ascorbic Acid | 2.421 x 10⁻⁵ mol/L | [9] |

| Tyrosinase Inhibition | 3-O-Ethyl Ascorbic Acid | 7.5 g/L | [7][8] |

| Tyrosinase Inhibition | L-Ascorbic Acid | 0.19 mg/ml | [10] |

Signaling Pathways

Melanin Biosynthesis Inhibition

This compound interferes with the melanin production cascade primarily by inhibiting the enzyme tyrosinase. This enzyme catalyzes the initial steps of converting tyrosine to melanin. By downregulating tyrosinase activity, the synthesis of melanin is significantly reduced.

Caption: Inhibition of Melanin Synthesis by this compound.

Collagen Synthesis Stimulation

Ascorbic acid is a vital cofactor in the post-translational modification of procollagen, specifically the hydroxylation of proline and lysine (B10760008) residues. This step is essential for the formation of a stable collagen triple helix. This compound, by providing a sustained release of ascorbic acid, supports this crucial process.

Caption: Role of this compound in Collagen Synthesis.

Nrf2-Mediated Antioxidant Response

This compound has been shown to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[11] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes, including antioxidant enzymes.

Caption: Activation of the Nrf2 Antioxidant Pathway.

Experimental Protocols

Protocol 1: Quantification of this compound in a Cream Formulation by HPLC-UV

Objective: To determine the concentration of this compound in a cream formulation.

Materials:

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

2-O-Ethyl-L-Ascorbic Acid reference standard

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid

-

Deionized water

-

0.45 µm syringe filters

-

Volumetric flasks and pipettes

-

Centrifuge

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water. Filter and degas the mobile phase before use.

-

Standard Solution Preparation:

-

Accurately weigh 10 mg of 2-O-Ethyl-L-Ascorbic Acid reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 75 µg/mL) by diluting the stock solution with the mobile phase.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.

-

Add 20 mL of the mobile phase.

-

Vortex for 5 minutes to disperse the cream.

-

Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

-

HPLC Analysis:

-

Set the HPLC parameters:

-

Flow rate: 1.0 mL/min

-

Injection volume: 20 µL

-

Column temperature: 25°C

-

UV detection wavelength: 245 nm

-

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to 2-O-Ethyl-L-Ascorbic Acid based on the retention time of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Protocol 2: Accelerated Stability Testing of an O/W Emulsion containing 2-O-Ethyl-L-Ascorbic Acid

Objective: To evaluate the physical and chemical stability of an oil-in-water (O/W) emulsion containing 2-O-Ethyl-L-Ascorbic Acid under accelerated conditions.

Materials:

-

Stability chambers set at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

-

pH meter

-

Viscometer

-

Microscope

-

Packaging for the formulation

Procedure:

-

Sample Preparation: Prepare a sufficient quantity of the O/W emulsion and package it in the final intended commercial packaging.

-

Initial Analysis (Time 0): Before placing the samples in the stability chambers, perform a complete analysis of the initial batch, including:

-

Appearance (color, odor)

-

pH measurement

-

Viscosity measurement

-

Microscopic evaluation (droplet size and distribution)

-

Assay of 2-O-Ethyl-L-Ascorbic Acid using the HPLC-UV method described in Protocol 1.

-

-

Stability Storage: Place the packaged samples in the stability chambers at the specified conditions.

-

Testing Intervals: At predetermined time points (e.g., 1, 2, 3, and 6 months for a 40°C study), pull samples from each chamber and repeat the full analysis performed at Time 0.

-

Data Evaluation: Compare the results at each time point to the initial data. A formulation is considered stable if there are no significant changes in its physical and chemical properties over the study period. For instance, in aqueous solutions at pH 6.5 and 25°C, this compound shows less than 10% degradation after 4 weeks.[1][12]

Conclusion

This compound represents a significant advancement in the stabilization of Vitamin C for cosmetic and pharmaceutical applications. Its enhanced stability against oxidation, coupled with its ability to deliver active L-ascorbic acid to the skin, makes it a valuable ingredient for formulations targeting antioxidant protection, collagen synthesis, and skin brightening. The experimental protocols provided herein offer a framework for the analysis and stability assessment of formulations containing this promising derivative. Further research into its metabolic fate within the skin and its long-term efficacy will continue to expand its applications in dermatological and drug development settings.

References

- 1. This compound [benchchem.com]

- 2. This compound | C8H12O6 | CID 54694369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 112894-37-8 [thegoodscentscompany.com]

- 4. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ascorbic Acid (Vitamin C) as a Cosmeceutical to Increase Dermal Collagen for Skin Antiaging Purposes: Emerging Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 7. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selected Physicochemical and Biological Properties of Ethyl Ascorbic Acid Compared to Ascorbic Acid [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Application Note: Quantification of 2-O-Ethyl Ascorbic Acid using a Validated HPLC-UV Method

Introduction

2-O-Ethyl Ascorbic Acid, a stable derivative of Vitamin C, is increasingly utilized in cosmetic and pharmaceutical formulations for its antioxidant and skin-lightening properties. Accurate and precise quantification of this active ingredient is crucial for quality control, formulation development, and stability testing. This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the determination of this compound in various matrices, including cream formulations.

Analytical Principle

The method employs reversed-phase HPLC (RP-HPLC) to separate this compound from other formulation components. The separation is typically achieved on a C18 stationary phase with an isocratic mobile phase consisting of an acidic aqueous buffer and an organic modifier. The analyte is detected and quantified by its UV absorbance, commonly at a wavelength of around 245 nm.

Experimental Protocols

Protocol 1: Quantification of this compound in a Cream Formulation

Objective: To determine the concentration of this compound in a cosmetic cream to assess its content and stability.

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)

-

This compound reference standard

-

Methanol (HPLC grade)

-

Ortho-phosphoric acid

-

Deionized water

-

0.45 µm syringe filters

-

Volumetric flasks and pipettes

-

Centrifuge

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase of 0.1% phosphoric acid in water.[1] Filter and degas the mobile phase before use.

-

Standard Solution Preparation:

-

Sample Preparation:

-

Accurately weigh approximately 1 g of the cream formulation into a 50 mL centrifuge tube.[1]

-

Add 20 mL of the mobile phase.[1]

-

Vortex for 5 minutes to disperse the cream.[1]

-

Centrifuge at 10,000 rpm for 15 minutes to separate the excipients.[1]

-

Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.[1]

-

-

HPLC Analysis:

-

Set the HPLC parameters as outlined in Table 1.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solution.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of this compound in the sample using the calibration curve.

-

Protocol 2: Method Validation

Objective: To validate the HPLC-UV method for the quantification of this compound according to ICH guidelines.

Methodology:

-

Linearity: Analyze a series of at least five concentrations of this compound. Plot the peak area against the concentration and determine the correlation coefficient (r²).

-

Accuracy: Perform recovery studies by spiking a placebo formulation with known concentrations of this compound. Calculate the percentage recovery.

-

Precision:

-

Repeatability (Intra-day precision): Analyze at least three different concentrations of the standard solution in triplicate on the same day.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on three different days. Calculate the relative standard deviation (%RSD).

-

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be estimated from the signal-to-noise ratio of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).

-

Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention time of this compound.

Data Presentation

Table 1: HPLC Operating Conditions

| Parameter | Value |

| HPLC Column | C18 (250 x 4.6 mm, 5 µm) |

| Mobile Phase | 0.1% Phosphoric Acid in Water : Methanol (80:20, v/v) |

| Flow Rate | 1.0 mL/min[2][3] |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C[2][3] |

| UV Detection Wavelength | 245 nm[1] |

Table 2: Summary of Method Validation Parameters (Based on 3-O-Ethyl Ascorbic Acid data)

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL[2][3] |

| Correlation Coefficient (r²) | > 0.999[2][4] |

| Accuracy (Recovery) | 97.75% - 100.63%[2][3][4] |

| Precision (%RSD) | < 2%[2][4] |

| Limit of Detection (LOD) | 0.01 - 0.10 µg/mL[2] |

| Limit of Quantification (LOQ) | 0.1 - 0.31 µg/mL[2] |

Note: The validation data presented is for the closely related isomer, 3-O-Ethyl Ascorbic Acid, and is expected to be comparable for this compound under similar chromatographic conditions.

Visualizations

Caption: HPLC-UV analysis workflow for this compound.

Caption: Detailed sample preparation workflow for cream formulations.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Determination of 3-O-ethyl-ascorbic acid by reversed phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]